molecular formula C16H24N2O2 B13055712 Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate

Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate

Cat. No.: B13055712
M. Wt: 276.37 g/mol
InChI Key: HJICMEJZVGHDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an aminopropyl side chain, and an indoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Aminopropyl Side Chain: The aminopropyl side chain can be introduced through nucleophilic substitution reactions. For example, the reaction of an indoline derivative with 1-bromo-3-aminopropane in the presence of a base can yield the desired product.

    Protection of the Amino Group: The amino group is often protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Recent studies have focused on the pharmacological characterization of indoline-based compounds, including tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate. These compounds have shown potential as dual inhibitors for various enzymes involved in inflammatory pathways.

Key Findings:

  • Anti-inflammatory Activity: Compounds derived from indoline structures have been characterized as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, which are crucial in the biosynthesis of leukotrienes involved in inflammation .
  • In Vivo Studies: In vivo assessments demonstrate significant anti-inflammatory effects, suggesting potential therapeutic uses in conditions like asthma and other inflammatory diseases .

Cosmetic Formulations

The compound's derivatives are also being explored in cosmetic formulations due to their stability and safety profiles. Research indicates that indoline derivatives can enhance the efficacy of topical applications by improving skin penetration and bioavailability.

Application Insights:

  • Skin Bioavailability: Studies have investigated the transport mechanisms of drug molecules through skin layers, highlighting the importance of assessing the bioavailability of such compounds in dermatological formulations .
  • Stability Testing: Cosmetic products containing these compounds undergo rigorous testing to ensure safety and effectiveness before market introduction .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Synthetic Organic ChemistryReactant for synthesizing aryl alkyl aminesEffective in modular synthesis approaches
PharmacologyDual inhibitors for inflammatory pathwaysSignificant anti-inflammatory effects observed
Cosmetic ScienceEnhances stability and efficacy of topical formulationsImproved skin penetration and bioavailability

Case Study 1: Synthesis of Indoline Derivatives

A study focused on synthesizing various indoline derivatives through alkylation methods yielded promising results, with yields ranging from 62% to 85%. This highlights the efficiency of using this compound as a precursor for further modifications .

Case Study 2: Anti-inflammatory Characterization

In vitro and in vivo studies demonstrated that specific indoline derivatives exhibited potent inhibition of inflammatory markers. The pharmacological profiling indicated that these compounds could serve as effective treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl indoline-1-carboxylate: This compound lacks the aminopropyl side chain but shares the indoline core structure.

    Tert-butyl 1-indolecarboxylate: Similar to tert-butyl indoline-1-carboxylate but with an indole core instead of indoline.

Uniqueness

Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate is unique due to the presence of both the aminopropyl side chain and the tert-butyl carbamate group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , an aminopropyl side chain , and an indoline core , which contribute to its unique properties. Its molecular formula is C15_{15}H22_{22}N2_{2}O2_{2}, with a molecular weight of approximately 276.37 g/mol .

Biological Activities

Preliminary studies have indicated that this compound exhibits significant anticancer , antiviral , and antimicrobial properties. The compound's mechanism of action appears to involve interactions with specific molecular targets, such as enzymes or receptors, which may modulate their activity and influence various biological pathways .

Anticancer Properties

Research has shown that this compound can induce apoptosis in cancer cells. In vitro studies using various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrated cytotoxic effects, suggesting its potential as a chemotherapeutic agent . The following table summarizes the cytotoxicity results across different cell lines:

Cell LineIC50_{50} (µM)Effect Observed
MCF-710.5Induction of apoptosis
HeLa12.3Significant cell death
Jurkat9.8Enhanced cytotoxicity

Antiviral and Antimicrobial Effects

In addition to anticancer activity, this compound has shown promise against viral infections and bacterial growth. It was found to inhibit viral replication in preliminary assays, indicating potential as an antiviral agent . Furthermore, antimicrobial tests revealed effectiveness against several bacterial strains, showcasing its broad-spectrum activity .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzyme targets or cellular receptors , modulating their functions. This interaction could lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit viral replication .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A recent study focused on the compound's effects on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation .
  • Antiviral Activity Assessment : Another investigation assessed the compound's ability to inhibit viral replication in cultured cells, showing promising results against influenza virus strains .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 5-(1-aminopropyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-5-13(17)11-6-7-14-12(10-11)8-9-18(14)15(19)20-16(2,3)4/h6-7,10,13H,5,8-9,17H2,1-4H3

InChI Key

HJICMEJZVGHDIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.